3-Tert-butyl-6-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
3-Tert-butyl-6-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may result in fully saturated derivatives .
Scientific Research Applications
3-Tert-butyl-6-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
3-Tert-butyl-6-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-tert-butyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-20(2,3)18-6-7-19(23-22-18)25-15-16-8-11-24(12-9-16)14-17-5-4-10-21-13-17/h4-7,10,13,16H,8-9,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQIVOXRDZQYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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